molecular formula C18H13N3OS B249623 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide

Cat. No.: B249623
M. Wt: 319.4 g/mol
InChI Key: YAUJXPKZMYGVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C18H13N3OS/c1-11-9-10-15-17(21-23-20-15)16(11)19-18(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,22)

InChI Key

YAUJXPKZMYGVSB-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide typically involves the reaction of 5-methyl-2,1,3-benzothiadiazole with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiadiazole or naphthamide moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthoic acid, while reduction may produce N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthylamine.

Scientific Research Applications

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide can be compared with other benzothiadiazole derivatives, such as:

    N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide: This compound has a nitro group instead of a naphthamide moiety, which may result in different chemical and biological properties.

    N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide:

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